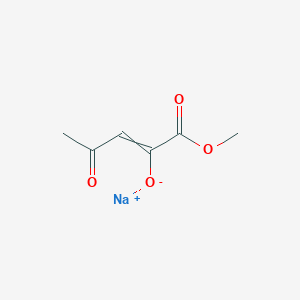

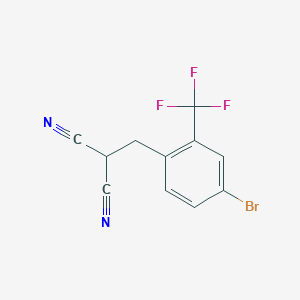

![molecular formula C15H27NO4 B1411797 1-[(tert-ブトキシ)カルボニル]-3,3,5,5-テトラメチルピペリジン-4-カルボン酸 CAS No. 1780565-88-9](/img/structure/B1411797.png)

1-[(tert-ブトキシ)カルボニル]-3,3,5,5-テトラメチルピペリジン-4-カルボン酸

説明

“1-[(Tert-butoxy)carbonyl]-3,3,5,5-tetramethylpiperidine-4-carboxylic acid” is a chemical compound with the CAS Number: 1780565-88-9 . It has a molecular weight of 285.38 .

Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds have been synthesized and their structures confirmed by infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), and mass spectrometry (MS) .

Molecular Structure Analysis

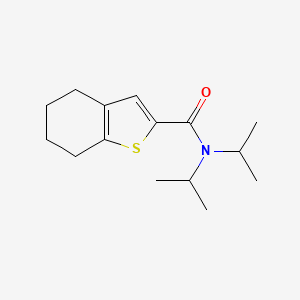

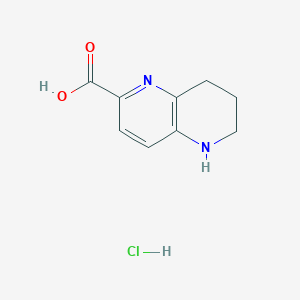

The InChI code for this compound is 1S/C15H27NO4/c1-13(2,3)20-12(19)16-8-14(4,5)10(11(17)18)15(6,7)9-16/h10H,8-9H2,1-7H3,(H,17,18) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 285.38 . The InChI code for this compound is 1S/C15H27NO4/c1-13(2,3)20-12(19)16-8-14(4,5)10(11(17)18)15(6,7)9-16/h10H,8-9H2,1-7H3,(H,17,18) .

科学的研究の応用

有機合成

有機合成において、この化合物は汎用性の高いビルディングブロックとして役立ちます。そのtert-ブトキシカルボニル(Boc)基は、アミンの保護基として一般的に使用され、複雑な分子の多段階合成に不可欠です。 Boc基は、水性条件下で付加され、酸性条件下で除去することができ、敏感な官能基の存在下で選択的に脱保護することができます .

ペプチド合成

この化合物は、特にペプチド合成において価値があります。Boc基は中性および塩基性条件下で安定であるため、ペプチド結合を形成するカップリング反応中に、アミノ酸のアミン官能基を一時的にマスクするのに最適です。 これにより、目的のペプチド配列を高精度で構築することができます .

医薬品化学

医薬品化学では、tert-ブトキシカルボニル基は、医薬品の設計および開発において不可欠です。これは、医薬品候補の物理化学的特性を修飾するために使用され、代謝安定性を向上させ、生物学的標的との相互作用を最適化します。 これにより、潜在的な治療薬の有効性と選択性を高めることができます .

生化学的応用

生化学的に、この化合物は、酵素-基質相互作用と酵素阻害の研究に使用されます。 酵素の活性部位内の特定のアミノ酸を修飾することにより、研究者は、触媒作用と基質結合におけるそれらの残基の役割を調査することができ、酵素メカニズムの理解と阻害剤の設計に不可欠です .

材料科学

材料科学の分野では、この化合物は、特定の特性を持つ新規材料の開発に貢献しています。 たとえば、これは、調整された分解速度を持つポリマーを合成するために使用することができ、生分解性材料または制御放出薬物送達システムを作成するのに役立ちます .

分析化学

最後に、分析化学では、この化合物の誘導体を、他の物質を定量化または同定するためのクロマトグラフィー法における標準物質または試薬として使用することができます。 その独特の化学構造により、正確な校正が可能になり、さまざまな分析技術における基準点として役立ちます .

将来の方向性

While specific future directions for this compound were not found in the search results, compounds with similar structures are often used in the synthesis of other compounds, acting as intermediates or precursors . Therefore, this compound could potentially be used in the development of new synthetic methods or the production of new compounds.

生化学分析

Biochemical Properties

1-[(Tert-butoxy)carbonyl]-3,3,5,5-tetramethylpiperidine-4-carboxylic acid plays a significant role in biochemical reactions, primarily as a protecting group for amines. This compound interacts with enzymes, proteins, and other biomolecules by forming stable carbamate linkages, which protect the amine groups from unwanted reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the amine group. This interaction is crucial in peptide synthesis and other organic reactions where selective protection and deprotection of functional groups are required .

Cellular Effects

The effects of 1-[(Tert-butoxy)carbonyl]-3,3,5,5-tetramethylpiperidine-4-carboxylic acid on various types of cells and cellular processes are primarily related to its role as a protecting group. By protecting amine groups, this compound can influence cell function by preventing premature reactions that could alter cell signaling pathways, gene expression, and cellular metabolism. The controlled release of the amine group can be used to study specific biochemical pathways and the effects of amine-containing compounds on cellular processes .

Molecular Mechanism

At the molecular level, 1-[(Tert-butoxy)carbonyl]-3,3,5,5-tetramethylpiperidine-4-carboxylic acid exerts its effects through the formation of carbamate linkages with amine groups. This interaction stabilizes the amine group, preventing it from participating in unwanted reactions. The Boc group can be removed under acidic conditions, leading to the release of the free amine group. This mechanism is widely used in organic synthesis and peptide chemistry to protect and deprotect amine groups in a controlled manner .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[(Tert-butoxy)carbonyl]-3,3,5,5-tetramethylpiperidine-4-carboxylic acid can change over time due to its stability and degradation properties. The compound is generally stable under neutral and basic conditions but can degrade under acidic conditions, leading to the release of the protected amine group. Long-term studies have shown that the stability of the Boc group can be influenced by factors such as temperature, pH, and the presence of other reactive species .

Dosage Effects in Animal Models

The effects of 1-[(Tert-butoxy)carbonyl]-3,3,5,5-tetramethylpiperidine-4-carboxylic acid in animal models can vary with different dosages. At low doses, the compound is generally well-tolerated and can effectively protect amine groups without causing significant adverse effects. At high doses, there may be toxic or adverse effects due to the accumulation of the compound or its degradation products. Studies have shown that careful dosage control is necessary to avoid potential toxicity and ensure the desired biochemical effects .

Metabolic Pathways

1-[(Tert-butoxy)carbonyl]-3,3,5,5-tetramethylpiperidine-4-carboxylic acid is involved in metabolic pathways related to the protection and deprotection of amine groups. The compound interacts with enzymes and cofactors that facilitate the formation and cleavage of carbamate linkages. These interactions can affect metabolic flux and the levels of metabolites involved in amine-containing pathways .

Transport and Distribution

Within cells and tissues, 1-[(Tert-butoxy)carbonyl]-3,3,5,5-tetramethylpiperidine-4-carboxylic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its availability for biochemical reactions. The transport and distribution of the compound are crucial for its effectiveness as a protecting group in various biochemical processes .

Subcellular Localization

The subcellular localization of 1-[(Tert-butoxy)carbonyl]-3,3,5,5-tetramethylpiperidine-4-carboxylic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it needs to be in the right cellular environment to effectively protect amine groups and participate in biochemical reactions .

特性

IUPAC Name |

3,3,5,5-tetramethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO4/c1-13(2,3)20-12(19)16-8-14(4,5)10(11(17)18)15(6,7)9-16/h10H,8-9H2,1-7H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEONTCHTNTZZFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CC(C1C(=O)O)(C)C)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

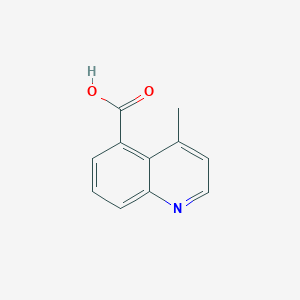

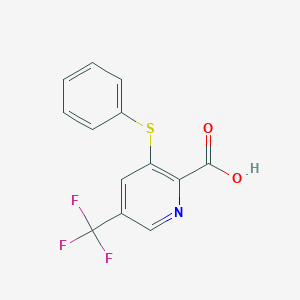

![2-[(7-Chloroquinolin-4-yl)thio]acetyl chloride](/img/structure/B1411725.png)